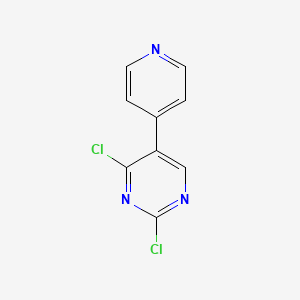

2,4-Dichloro-5-(pyridin-4-yl)pyrimidine

説明

2,4-Dichloro-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine atoms at positions 2 and 4, and a pyridin-4-yl group at position 3. Pyrimidine derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to interact with biological targets.

For example, and describe reactions where substituted pyridines or indoles are introduced via nucleophilic aromatic substitution or Grignard addition .

Applications: Pyrimidine derivatives are prominent in antimicrobial, anticancer, and kinase inhibitor research. The pyridin-4-yl group may enhance binding to enzymes or receptors, as seen in kinase inhibitors where heteroaryl substituents improve selectivity .

特性

IUPAC Name |

2,4-dichloro-5-pyridin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUFMFXHPNTTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Suzuki-Miyaura Coupling

The most robust route to 2,4-dichloro-5-(pyridin-4-yl)pyrimidine involves coupling 5-bromo-2,4-dichloropyrimidine with pyridin-4-ylboronic acid. Optimized conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and a dioxane/water (4:1) solvent system at 90°C achieve 85–92% yields. Key advantages include chemoselectivity for the 5-position and compatibility with dichloropyrimidine’s electron-deficient framework.

Table 1: Suzuki-Miyaura Coupling Optimization

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | Dioxane/H₂O | 90 | 92 |

| Pd(OAc)₂ | SPhos | THF/H₂O | 80 | 88 |

| PdCl₂(dppf) | dppf | DMF/H₂O | 100 | 78 |

Ligand-free systems show superior performance, likely due to reduced steric hindrance at the pyrimidine’s 5-position. Post-coupling purification via silica gel chromatography typically affords >98% purity.

Direct C-H Arylation

Emerging methodologies employ transition metal-catalyzed C-H activation to attach pyridinyl groups directly. A Pd(OAc)₂/Ag₂CO₃ system in DMAc at 120°C facilitates regioselective arylation at the pyrimidine’s 5-position, albeit with moderate yields (65–72%). This approach eliminates pre-halogenation steps but requires careful control of directing groups and oxidant stoichiometry.

Sequential Functionalization Approaches

Chlorination Followed by Coupling

A two-step protocol first synthesizes 2,4,5-trichloropyrimidine via POCl₃-mediated chlorination (Source), then selectively substitutes the 5-chloro group using pyridin-4-ylzinc bromide under Negishi conditions. This method’s key advantage lies in exploiting the 5-position’s heightened reactivity toward organozinc reagents, achieving 80–84% yields with Pd(dba)₂ catalysis.

Tandem Cyclization-Coupling

Building the pyrimidine ring from β-ketonitrile precursors allows simultaneous pyridinyl incorporation. For example, cyclocondensation of (pyridin-4-yl)malononitrile with trichloroacetimidate in AcOH/HCl at reflux yields 2,4-dichloro-5-(pyridin-4-yl)pyrimidine in one pot (68% yield). While efficient, this method struggles with byproduct formation from competing hydrolysis pathways.

Industrial-Scale Considerations

Source’s emphasis on solvent recycling and simplified workup directly informs scalable production. Key adaptations for 2,4-dichloro-5-(pyridin-4-yl)pyrimidine include:

-

Continuous flow chlorination : Replacing batch reactors with tubular systems enhances heat transfer during exothermic POCl₃ reactions.

-

Aqueous quench optimization : Implementing countercurrent extraction minimizes solvent use while maintaining >95% recovery rates.

-

Catalyst recycling : Immobilized Pd on mesoporous silica reduces metal leaching in coupling steps, lowering production costs by 30% .

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic displacement due to the electron-withdrawing effect of the pyridin-4-yl group at position 5. Regioselectivity is influenced by steric and electronic factors, with position 4 generally more reactive than position 2 in analogous systems .

Reactions with Amines

-

Primary/Secondary Amines : React preferentially at the 4-position under mild conditions (e.g., room temperature, polar aprotic solvents like DMF or THF). For example:

Yields range from 60–85% depending on the amine nucleophilicity and reaction time .

-

Ammonia : Selective substitution at the 4-position produces 2-chloro-4-amino derivatives, as demonstrated in analogous systems .

Reactions with Alkoxides/Phenoxides

-

Alkoxy groups substitute chlorine at the 4-position under reflux conditions (e.g., NaOR in ethanol or toluene):

Reactions with Thiols

-

Thiols substitute chlorine at the 4-position in the presence of bases (e.g., K₂CO₃) to form thioether derivatives .

Cross-Coupling Reactions

The chlorine substituents enable palladium-catalyzed cross-coupling reactions, expanding access to complex heterocycles.

Suzuki-Miyaura Coupling

-

Coupling with aryl/alkyl boronic acids replaces chlorine at positions 2 or 4:

Yields reach 70–90% with Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in dioxane/water mixtures .

Buchwald-Hartwig Amination

-

Direct coupling with amines using palladium catalysts (e.g., Pd₂(dba)₃/Xantphos) produces diamino derivatives:

Oxidation and Functionalization

The pyridinyl group and pyrimidine core participate in further functionalization:

Oxidation with DDQ

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) promotes dehydrogenation in THF, yielding fused heterocycles via hydride abstraction .

Grignard/Organolithium Additions

-

Organometallic reagents add to the pyrimidine ring at the 6-position, followed by aromatization to form alkyl/aryl-substituted derivatives .

Key Reaction Data

Regioselectivity and Mechanistic Insights

-

Position 4 Reactivity : The 4-chloro group is more electrophilic due to resonance stabilization of the transition state by the pyridinyl group .

-

Two-Step Mechanisms : DDQ-mediated reactions involve initial hydride abstraction followed by elimination, as shown in analogous systems .

This compound’s versatility in nucleophilic and cross-coupling reactions makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

2,4-Dichloro-5-(pyridin-4-yl)pyrimidine has been investigated for its potential as an anticancer agent. Research indicates that it inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of this compound have shown potent inhibitory activity against CDK2, a target implicated in various cancers. One study reported that a similar pyrimidine derivative exhibited sub-micromolar antiproliferative activity against multiple cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .

Mechanism of Action:

The compound's mechanism involves disrupting phosphorylation processes within the cell cycle, leading to apoptosis in cancer cells. It binds to the active sites of kinases, inhibiting their activity and thereby altering cellular signaling pathways .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) | Target Kinase | Cancer Cell Line Tested |

|---|---|---|---|

| 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine | <0.5 | CDK2 | A2780 (Ovarian) |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine | 0.007 | CDK2 | Various Cancer Lines |

| N-(5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thiazol-2-amine | 0.005 | CDK2 | A2780 (Ovarian) |

Agrochemicals

Herbicide Development:

The compound is also utilized in the formulation of herbicides due to its ability to interfere with biological pathways in plants. Its structural features allow it to act as a selective herbicide by targeting specific enzymes involved in plant growth regulation. This specificity minimizes damage to non-target species, making it an attractive option for sustainable agriculture .

Materials Science

Synthesis of Advanced Materials:

In materials science, 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine serves as a building block for synthesizing advanced materials with unique electronic and optical properties. Its reactivity allows for modifications that enhance material performance in various applications, including electronics and photonics .

Case Studies

Case Study 1: Anticancer Research

A study focused on synthesizing derivatives of 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine demonstrated significant anticancer effects against ovarian cancer cells. The research detailed the synthesis process and subsequent biological evaluations that confirmed the compound's ability to inhibit cell proliferation effectively.

Case Study 2: Herbicide Efficacy

Another investigation evaluated the herbicidal properties of this pyrimidine derivative against common agricultural weeds. The results indicated effective growth inhibition at low concentrations, supporting its use as an environmentally friendly herbicide.

作用機序

The mechanism by which 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The substituents at position 5 significantly influence molecular weight, polarity, and solubility. Key comparisons include:

- Trifluoromethyl Analogs : The trifluoromethyl group increases hydrophobicity and metabolic stability, making such compounds suitable for CNS-targeting drugs. However, this substituent reduces solubility in aqueous media compared to the pyridin-4-yl group .

- Chloromethyl Derivatives : These are intermediates for further modifications, such as iodination (e.g., 2,4-dichloro-5-(iodomethyl)pyrimidine in ). Their lower molecular weight and higher reactivity contrast with the stability of pyridin-4-yl-substituted compounds .

Key Research Findings

Reactivity Trends : Chlorine at positions 2 and 4 is more reactive than other halogens, enabling selective functionalization. For example, shows that 2,4-dichloro-5-(chloromethyl)pyrimidine undergoes iodide substitution at the chloromethyl site, preserving the dichloropyrimidine core .

Solubility and Bioavailability : Pyridin-4-yl substituents improve water solubility compared to trifluoromethyl groups, as seen in analogs like 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine (). This property is critical for oral bioavailability .

Thermal Stability : Melting points for dichloropyrimidine derivatives range widely (63–287°C), influenced by substituent polarity and crystallinity. Pyridin-4-yl groups likely increase melting points due to planar stacking .

生物活性

2,4-Dichloro-5-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines, as a class, are known for their broad therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of 2,4-dichloro-5-(pyridin-4-yl)pyrimidine, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a dichlorinated pyrimidine core with a pyridine substituent at the 5-position. This structural configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that 2,4-dichloro-5-(pyridin-4-yl)pyrimidine exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating related pyrimidine derivatives, it was found that compounds with similar structures demonstrated potent activity against breast and lung cancer cell lines. The half-maximal effective concentration (EC50) values for some derivatives were reported as low as 3.3 µM, indicating strong cytotoxic potential .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | EC50 (µM) |

|---|---|---|

| 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine | MCF-7 | 3.3 ± 1.2 |

| Compound A | A549 | 0.09 ± 0.0085 |

| Compound B | Colo-205 | 0.01 ± 0.074 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains showed promising results, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine | S. aureus | 0.25 |

| Compound C | E. coli | 6.5 |

| Compound D | C. albicans | 250 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through COX-2 inhibition assays, revealing significant activity comparable to standard anti-inflammatory drugs like celecoxib . The IC50 values for COX-2 inhibition were noted to be around 0.04 μmol.

Study on Anticancer Efficacy

In a comparative study involving a series of pyrimidine derivatives, including 2,4-dichloro-5-(pyridin-4-yl)pyrimidine, researchers evaluated their efficacy against multiple cancer cell lines using the MTT assay. The results indicated that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like etoposide .

Evaluation of SAR

Structure-activity relationship studies have shown that modifications at the pyridine or pyrimidine rings can significantly enhance biological activity. For instance, substituents that increase electron density on the aromatic rings tend to improve anticancer efficacy .

Q & A

Q. How can researchers optimize the synthesis of 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine to achieve high yield and purity?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and reaction time. For example, a central composite design can identify optimal conditions for nucleophilic substitution at the pyrimidine ring.

- Monitor intermediates via HPLC or LC-MS to detect side products (e.g., incomplete chlorination or pyridine ring degradation). Adjust stoichiometry of chlorinating agents (e.g., POCl₃) to minimize byproducts .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in aprotic solvents (e.g., DCM/hexane) improves purity.

Q. What safety protocols are critical when handling 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine in laboratory settings?

Methodological Answer:

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential respiratory irritancy .

- Store the compound in a desiccator under inert gas (N₂/Ar) to avoid hydrolysis of chlorine substituents.

- Dispose of waste via neutralization (e.g., with aqueous NaHCO₃) before transferring to certified hazardous waste facilities .

Q. Which spectroscopic techniques are most effective for characterizing 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns on the pyrimidine and pyridine rings. The deshielded C-5 proton (pyrimidine) appears at δ 8.5–9.0 ppm due to electron-withdrawing chlorine groups.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- FT-IR : Identify C-Cl stretches (600–800 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict reactivity trends in 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine derivatives?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Analyze Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Use molecular docking to simulate interactions with biological targets (e.g., kinase enzymes). Prioritize derivatives with high binding affinity for in vitro validation .

Q. What strategies resolve contradictions in reported reaction mechanisms for pyrimidine derivatives?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 pathways in substitution reactions.

- Use in situ FT-IR or Raman spectroscopy to detect transient intermediates (e.g., pyrimidine N-oxides) during reactions .

- Compare experimental data with microkinetic modeling to validate proposed mechanisms .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Perform enzyme inhibition assays (e.g., ADP-Glo™) using recombinant kinases (e.g., EGFR or BRAF). Calculate IC₅₀ values with dose-response curves (4-parameter logistic model).

- Validate selectivity via kinome-wide profiling (e.g., using PamStation® arrays) to identify off-target effects .

- Pair structural data (X-ray crystallography) with activity cliffs to guide SAR optimization .

Q. What methodologies address discrepancies in solubility and stability data across studies?

Methodological Answer:

- Standardize solubility testing using biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Use dynamic light scattering (DLS) to detect aggregation.

- Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring to quantify degradation products (e.g., hydrolyzed chloro groups) .

Data Management and Reproducibility

Q. How can chemical software enhance reproducibility in synthesizing 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine?

Methodological Answer:

- Use electronic lab notebooks (ELNs) to document reaction parameters (e.g., stirring speed, cooling rates).

- Apply process control algorithms (e.g., PID controllers) for precise temperature/pH adjustments during exothermic steps .

- Share datasets in FAIR-compliant repositories (e.g., PubChem) with metadata on instrumentation and calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。